4-(4-(Trifluoromethoxy)phenyl)piperidine

Description

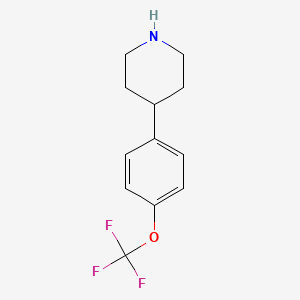

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-4,10,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWRTKZUGCVAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611805 | |

| Record name | 4-[4-(Trifluoromethoxy)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180160-91-2 | |

| Record name | 4-[4-(Trifluoromethoxy)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-Depth Technical Guide: Physical, Chemical, and Application Profile of 4-(4-(Trifluoromethoxy)phenyl)piperidine

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds dictates the trajectory of lead optimization. 4-(4-(Trifluoromethoxy)phenyl)piperidine (CAS: 180160-91-2) represents a highly privileged structural motif that converges two critical pharmacophoric elements: the versatile 4-arylpiperidine core and the highly robust trifluoromethoxy (-OCF₃) group. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality in drug design, and field-proven synthetic protocols for researchers and drug development professionals.

Structural Significance & Pharmacophore Utility

The 4-Arylpiperidine Privileged Scaffold

The piperidine ring is one of the most frequently utilized nitrogen heterocycles in FDA-approved drugs. Specifically, the 4-arylpiperidine subclass is a "privileged scaffold" renowned for its ability to project substituents into deep hydrophobic pockets of G-protein coupled receptors (GPCRs) and monoamine transporters [2]. The basic secondary amine serves as a critical hydrogen bond donor/acceptor and a site for physiological protonation, enabling electrostatic interactions with conserved aspartate residues in target proteins.

The "Super-Halogen" Effect of the Trifluoromethoxy Group

The incorporation of the -OCF₃ group at the para-position of the phenyl ring is a deliberate design choice driven by specific causality. Often termed a "super-halogen" or "pseudo-halogen," the -OCF₃ group offers a unique physicochemical profile [3]:

-

Metabolic Stability: Unlike standard methoxy (-OCH₃) groups, which are highly susceptible to O-demethylation by Cytochrome P450 enzymes, the strong C-F bonds in the -OCF₃ group render it exceptionally resistant to oxidative cleavage.

-

Enhanced Lipophilicity: The -OCF₃ group significantly increases the partition coefficient (LogP), driving passive membrane permeability and enhancing blood-brain barrier (BBB) penetration for CNS targets.

-

Conformational Influence: The highly electronegative fluorine atoms withdraw electron density, altering the electrostatic potential of the aryl ring and influencing orthogonal multipolar interactions within the protein binding site.

Physicochemical Properties

To facilitate formulation and synthetic planning, the quantitative physicochemical data for 4-(4-(Trifluoromethoxy)phenyl)piperidine is summarized below.

| Property | Value | Method / Condition |

| Chemical Name | 4-[4-(trifluoromethoxy)phenyl]piperidine | IUPAC Standard |

| CAS Number | 180160-91-2 (Free Base) 1004618-85-2 (HCl Salt) | Registry |

| Molecular Formula | C₁₂H₁₄F₃NO | Elemental Analysis |

| Molecular Weight | 245.24 g/mol | Computed [1] |

| XLogP3 (Lipophilicity) | 3.2 | Computed [1] |

| Topological Polar Surface Area | 21.3 Ų | Computed [1] |

| Hydrogen Bond Donors | 1 | N-H group |

| Hydrogen Bond Acceptors | 2 | N, O atoms |

| Physical State | Viscous Liquid / Low-Melting Solid | Ambient Temperature |

Synthetic Reactivity & Application Workflows

As a secondary amine, 4-(4-(Trifluoromethoxy)phenyl)piperidine is a highly competent nucleophile. It serves as an ideal building block for creating diverse chemical libraries through N-alkylation, N-acylation, and sulfonylation. Furthermore, its structural analogs are frequently utilized in the synthesis of complex pharmaceutical agents, such as the anti-tuberculosis drug Delamanid, where trifluoromethoxy-aryl/piperidine fragments are critical for anti-mycobacterial efficacy [2].

Figure 1: Drug discovery workflow utilizing the trifluoromethoxy-phenylpiperidine scaffold.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that researchers can visually and chemically confirm the success of each transformation.

Protocol 1: Chemoselective Reductive Amination (N-Alkylation)

Causality: Direct alkylation with alkyl halides often leads to over-alkylation, yielding unwanted quaternary ammonium salts. Reductive amination is the preferred route. We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (NaBH₄). The electron-withdrawing acetate groups on STAB reduce the nucleophilicity of the hydride, making it mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde.

Step-by-Step Methodology:

-

Imine Formation: In an oven-dried round-bottom flask, dissolve 4-(4-(Trifluoromethoxy)phenyl)piperidine (1.0 equiv, 1.0 mmol) and the target aldehyde (1.1 equiv, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

-

Catalysis: Add glacial acetic acid (1.2 equiv) to the solution. Stir at room temperature for 30 minutes to promote iminium ion formation.

-

Reduction: Add STAB (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes. The reaction is typically mildly exothermic.

-

Monitoring: Stir the mixture at room temperature for 4–12 hours. Monitor the disappearance of the secondary amine via LC-MS or TLC (Ninhydrin stain).

-

Self-Validating Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Validation: The vigorous bubbling of CO₂ indicates the neutralization of acetic acid. Once bubbling ceases, the quench is complete.

-

Isolation: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Hydrochloride Salt Formation for Assay Readiness

Causality: The free base form of this piperidine is a viscous liquid or low-melting solid that is prone to atmospheric oxidation and exhibits poor aqueous solubility, complicating in vitro biological assays. Conversion to the hydrochloride (HCl) salt ensures long-term benchtop stability and immediate solubility in aqueous buffers.

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified free base (1.0 mmol) in anhydrous diethyl ether or 1,4-dioxane (5 mL) under an inert nitrogen atmosphere.

-

Protonation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2.0 M HCl in diethyl ether (1.2 equiv, 1.2 mmol) dropwise via syringe.

-

Self-Validating Precipitation: Validation: The immediate formation of a dense, white crystalline precipitate serves as visual confirmation of successful protonation and salt formation.

-

Collection: Stir for an additional 15 minutes at 0 °C to ensure complete precipitation. Filter the solid through a sintered glass funnel (medium porosity).

-

Washing & Drying: Wash the filter cake with cold anhydrous diethyl ether (2 x 5 mL) to remove any unreacted free base or non-polar impurities. Dry the white solid under high vacuum for 12 hours to yield the assay-ready 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21268288, 4-(4-(Trifluoromethoxy)phenyl)piperidine. Source: PubChem. URL:[Link]

-

Sharma, S., et al. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. Source: RSC Advances. URL:[Link]

4-(4-(Trifluoromethoxy)phenyl)piperidine molecular structure and weight

An In-Depth Technical Guide to 4-(4-(Trifluoromethoxy)phenyl)piperidine

Abstract: This technical guide provides a comprehensive overview of 4-(4-(Trifluoromethoxy)phenyl)piperidine, a key building block in modern medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, this paper will explore its significance and applications in the field of drug development, supported by authoritative references. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors.

Introduction and Nomenclature

4-(4-(Trifluoromethoxy)phenyl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 4-(trifluoromethoxy)phenyl group.[1] The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmacologically active molecules, particularly those targeting the central nervous system (CNS).[2] The introduction of the trifluoromethoxy (-OCF₃) group onto the phenyl ring significantly modulates the compound's electronic properties and lipophilicity.[1] This enhancement in lipophilicity can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is a critical consideration in the design of CNS-active drugs.[1][3] The trifluoromethoxy group is also known for its metabolic stability, making this scaffold highly attractive for developing robust drug candidates.

The compound is identified by the following:

-

IUPAC Name: 4-[4-(trifluoromethoxy)phenyl]piperidine[4]

-

Synonyms: 1-(Piperidin-4-yl)-4-(trifluoromethoxy)benzene, 4-(4-trifluoromethoxyphenyl)piperidine[1][4]

Molecular Structure and Physicochemical Properties

The molecular structure consists of a saturated six-membered piperidine ring linked via a carbon-carbon bond to a benzene ring. The benzene ring is para-substituted with a trifluoromethoxy group.

Caption: Molecular structure of 4-(4-(trifluoromethoxy)phenyl)piperidine.

Physicochemical Data Summary

The key physicochemical properties of 4-(4-(trifluoromethoxy)phenyl)piperidine are summarized below. These parameters are crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 245.24 g/mol | [4][5] |

| Molecular Formula | C₁₂H₁₄F₃NO | [1][4] |

| Physical Form | Liquid or Solid | [1] |

| Storage Conditions | Room temperature, inert atmosphere, protected from light | |

| InChI Key | FLWRTKZUGCVAGX-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The synthesis of 4-(4-(trifluoromethoxy)phenyl)piperidine typically involves a multi-step process. A common and logical approach is the reduction of a corresponding pyridine precursor, followed by the removal of a nitrogen-protecting group. This ensures high yields and purity. The causality behind this choice is that direct functionalization of piperidine can be challenging to control, whereas the aromatic pyridine ring is more amenable to initial substitution reactions.

Experimental Protocol: Synthesis via Reduction and Deprotection

This protocol describes a representative synthesis workflow.

Step 1: N-Alkylation of 4-substituted Pyridine

-

Dissolve 4-(4-(trifluoromethoxy)phenyl)pyridine in a suitable solvent such as acetonitrile.

-

Add an N-alkylating agent (e.g., benzyl bromide). This step introduces a protecting group on the nitrogen, which facilitates the subsequent reduction of the pyridine ring.

-

Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and collect the resulting pyridinium salt by filtration.

Step 2: Reduction of the Pyridinium Salt

-

Suspend the pyridinium salt from Step 1 in a protic solvent like methanol or ethanol.

-

Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The reduction converts the aromatic pyridinium ring to a tetrahydropyridine intermediate.

-

Stir the reaction at room temperature for 12-18 hours.

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Hydrogenation and Deprotection

-

Dissolve the tetrahydropyridine intermediate from Step 2 in a solvent like ethanol or methanol.

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. This step serves a dual purpose: it reduces the remaining double bond in the tetrahydropyridine ring to form the fully saturated piperidine ring, and it cleaves the N-benzyl protecting group (hydrogenolysis).

-

Monitor the reaction until completion.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude 4-(4-(trifluoromethoxy)phenyl)piperidine using column chromatography on silica gel or by recrystallization to obtain the final product with high purity.

Caption: General synthesis and purification workflow.

Analytical Characterization

To ensure the identity and purity of synthesized 4-(4-(trifluoromethoxy)phenyl)piperidine, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups, such as the N-H bond in the piperidine ring and the C-O and C-F bonds of the trifluoromethoxy group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound.

Applications in Research and Drug Development

4-(4-(Trifluoromethoxy)phenyl)piperidine is a valuable building block in medicinal chemistry, primarily due to the advantageous properties of the 4-phenylpiperidine scaffold and the trifluoromethoxy substituent.[1][2]

-

Central Nervous System (CNS) Agents: The 4-phenylpiperidine core is a well-established pharmacophore for a variety of CNS targets. Its derivatives are widely investigated for neurological and psychiatric disorders.[2][3] The lipophilicity imparted by the -OCF₃ group can facilitate penetration of the blood-brain barrier, a crucial step for CNS drug action.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the trifluoromethoxy group is generally resistant to metabolic degradation. This can lead to drug candidates with improved pharmacokinetic profiles, such as a longer half-life.

-

Intermediate in Pharmaceutical Synthesis: This compound serves as a key intermediate in the synthesis of more complex molecules. For instance, the related compound 4-[4-(trifluoromethoxy)phenoxy]piperidine is an important intermediate for the antituberculosis drug Delamanid.[6][7] It is also used in the preparation of substituted aminoquinolones as potential immune-activating agents.[8]

Safety and Handling

Based on available safety data, 4-(4-(trifluoromethoxy)phenyl)piperidine is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The signal word is "Warning". Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

4-(4-(Trifluoromethoxy)phenyl)piperidine stands out as a compound of significant interest for researchers and drug development professionals. Its unique combination of a proven CNS-active scaffold with the stability and lipophilicity-enhancing trifluoromethoxy group makes it a highly valuable building block for the creation of next-generation therapeutics. The synthetic routes are well-established, allowing for its reliable production and subsequent derivatization. As the demand for novel drugs with improved pharmacokinetic and pharmacodynamic properties continues to grow, the utility of scaffolds like 4-(4-(trifluoromethoxy)phenyl)piperidine in medicinal chemistry is set to expand.

References

-

PubChem. 4-(4-(Trifluoromethoxy)phenyl)piperidine. National Center for Biotechnology Information. [Link]

- Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

PrepChem.com. Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine. [Link]

-

Apiary. 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS 28033-37-6 Market Trends and Insights. [Link]

-

ResearchGate. Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). [Link]

-

PubChem. 4-(4-(Trifluoromethyl)phenyl)piperidine. National Center for Biotechnology Information. [Link]

- Google Patents.

Sources

- 1. CAS 180160-91-2: 4-(4-Trifluoromethoxy-phenyl)-piperidine [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(4-(Trifluoromethoxy)phenyl)piperidine | C12H14F3NO | CID 21268288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-(Trifluoromethoxy)phenyl)piperidine - [sigmaaldrich.com]

- 6. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]

- 7. 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE | 287952-67-4 [chemicalbook.com]

- 8. 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS#: 28033-37-6 [amp.chemicalbook.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-(4-(Trifluoromethoxy)phenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutics. The subject of this guide, 4-(4-(Trifluoromethoxy)phenyl)piperidine, represents a compelling entity within this chemical class, incorporating a trifluoromethoxy substitution known to enhance metabolic stability and lipophilicity, thereby favorably modifying its pharmacokinetic and pharmacodynamic profile. While this specific molecule is primarily recognized as a versatile synthetic intermediate, its core structure strongly suggests a range of potential biological activities. This in-depth technical guide will explore the putative mechanisms of action of 4-(4-(Trifluoromethoxy)phenyl)piperidine, drawing upon the well-established pharmacology of structurally related compounds. We will delve into its potential interactions with key central nervous system targets, including the μ-opioid and dopamine D4 receptors, and explore its prospective role as a modulator of the small GTPase, CDC42. This document will provide a robust framework for researchers and drug development professionals to design and execute experimental strategies aimed at elucidating the precise biological functions of this and similar molecules.

Introduction: The Prominence of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine motif is a privileged scaffold in drug discovery, renowned for its ability to interact with a diverse array of biological targets, particularly within the central nervous system (CNS). The rigid piperidine ring, coupled with the aromatic phenyl group, provides a conformationally constrained framework that can be strategically functionalized to achieve high affinity and selectivity for specific receptors and enzymes.

Historically, this scaffold is most famously associated with potent opioid analgesics, such as fentanyl and meperidine, which act as agonists at the μ-opioid receptor.[1] However, the versatility of the 4-phenylpiperidine core extends far beyond opioid signaling. Derivatives have been successfully developed as dopamine receptor antagonists, serotonin reuptake inhibitors, and even as modulators of intracellular signaling proteins.[2][3]

The introduction of a trifluoromethoxy (-OCF3) group onto the phenyl ring of 4-phenylpiperidine is a key chemical modification. This electron-withdrawing group can significantly alter the electronic properties of the aromatic ring, influencing receptor-ligand interactions. Furthermore, the trifluoromethoxy moiety is known to increase lipophilicity, which can enhance blood-brain barrier penetration, and improve metabolic stability by blocking potential sites of oxidation. These properties make 4-(4-(Trifluoromethoxy)phenyl)piperidine a molecule of significant interest for the development of novel CNS-acting agents.

This guide will dissect the potential mechanisms of action of 4-(4-(Trifluoromethoxy)phenyl)piperidine by examining three primary, evidence-based hypotheses:

-

Hypothesis 1: Agonism at the μ-Opioid Receptor

-

Hypothesis 2: Antagonism of the Dopamine D4 Receptor

-

Hypothesis 3: Inhibition of CDC42 GTPase Activity

For each hypothesis, we will explore the underlying signaling pathways, propose detailed experimental protocols for validation, and provide illustrative diagrams to clarify complex biological processes.

Hypothetical Mechanism of Action 1: μ-Opioid Receptor Agonism

The structural similarity of 4-(4-(Trifluoromethoxy)phenyl)piperidine to known synthetic opioids strongly suggests its potential to act as a μ-opioid receptor (MOR) agonist.[1][4] MORs are G-protein coupled receptors (GPCRs) predominantly expressed in the brain, spinal cord, and peripheral sensory neurons, and are the primary targets for most clinically used opioid analgesics.[5]

Signaling Pathway

Activation of the MOR by an agonist initiates a cascade of intracellular events aimed at reducing neuronal excitability and nociceptive signaling.[6]

Caption: Proposed μ-Opioid Receptor Signaling Pathway.

Upon agonist binding, the MOR undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein.[5] This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the inhibition of voltage-gated Ca2+ channels and the activation of G-protein-coupled inwardly rectifying K+ channels. This results in hyperpolarization and reduced neuronal excitability.[6]

The net effect of these actions is a reduction in the release of neurotransmitters such as substance P and glutamate from nociceptive neurons, ultimately leading to analgesia.

Experimental Validation

To investigate the potential MOR agonist activity of 4-(4-(Trifluoromethoxy)phenyl)piperidine, a tiered experimental approach is recommended.

Table 1: Experimental Protocols for MOR Agonist Validation

| Assay | Purpose | Principle | Key Parameters |

| Radioligand Binding Assay | To determine the binding affinity of the compound for the MOR. | Competitive displacement of a radiolabeled MOR ligand (e.g., [³H]DAMGO) by the test compound in cell membranes expressing the MOR.[7][8] | Ki (inhibitory constant) |

| [³⁵S]GTPγS Binding Assay | To measure the functional activation of G-proteins by the compound. | Quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.[9][10][11] | EC₅₀ (half-maximal effective concentration), Emax (maximal effect) |

| cAMP Inhibition Assay | To assess the downstream functional consequence of MOR activation. | Measures the inhibition of forskolin-stimulated cAMP production in cells expressing the MOR.[7] | IC₅₀ (half-maximal inhibitory concentration) |

| In Vivo Analgesia Models | To evaluate the analgesic efficacy of the compound in a living organism. | Hot plate test or tail-flick test in rodents to measure the latency to a thermal stimulus after compound administration.[12][13] | Dose-response relationship, duration of action |

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human μ-opioid receptor (e.g., CHO-hMOR).[7]

-

Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.[11]

-

Reaction Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer

-

50 µL of varying concentrations of 4-(4-(Trifluoromethoxy)phenyl)piperidine or a standard agonist (e.g., DAMGO).

-

50 µL of the membrane preparation (10-20 µg of protein per well).

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well to start the reaction.[7]

-

Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of the compound to determine EC₅₀ and Emax values.

Hypothetical Mechanism of Action 2: Dopamine D4 Receptor Antagonism

The 4-phenylpiperidine scaffold is also present in a number of dopamine D4 receptor (D4R) antagonists.[3][14] The D4R is a D2-like GPCR that is predominantly expressed in the prefrontal cortex, limbic system, and medulla.[15][16] It has been implicated in various neuropsychiatric disorders, including schizophrenia and ADHD, making it an attractive therapeutic target.[17]

Signaling Pathway

Similar to the MOR, the D4R couples to Gαi/o proteins. However, in the context of antagonism, the compound would bind to the receptor without activating it, thereby blocking the effects of the endogenous agonist, dopamine.

Caption: Proposed Dopamine D4 Receptor Antagonism Workflow.

By occupying the dopamine binding site on the D4R, an antagonist would prevent dopamine-mediated Gαi/o activation, thereby disinhibiting adenylyl cyclase and maintaining normal levels of cAMP. This can lead to a modulation of neuronal activity in brain regions where D4Rs are expressed.

Experimental Validation

A series of in vitro assays can be employed to determine if 4-(4-(Trifluoromethoxy)phenyl)piperidine acts as a D4R antagonist.

Table 2: Experimental Protocols for D4R Antagonist Validation

| Assay | Purpose | Principle | Key Parameters |

| Radioligand Binding Assay | To determine the binding affinity of the compound for the D4R. | Competitive displacement of a radiolabeled D4R antagonist (e.g., [³H]spiperone) by the test compound in membranes from cells expressing the D4R.[17] | Ki (inhibitory constant) |

| Functional Antagonist Assay (cAMP) | To assess the ability of the compound to block agonist-induced signaling. | Measures the ability of the test compound to reverse the inhibition of forskolin-stimulated cAMP production caused by a D4R agonist (e.g., quinpirole).[18] | IC₅₀ (half-maximal inhibitory concentration) |

| β-Arrestin Recruitment Assay | To evaluate another downstream signaling pathway of D4R activation. | Measures the recruitment of β-arrestin to the D4R upon agonist stimulation, and the blockade of this recruitment by the antagonist.[15] | IC₅₀ |

-

Cell Culture: Culture a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293-hD4R).

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of 4-(4-(Trifluoromethoxy)phenyl)piperidine for a predetermined time (e.g., 30 minutes).

-

Agonist Stimulation: Add a fixed concentration of a D4R agonist (e.g., quinpirole, at its EC₈₀) and a phosphodiesterase inhibitor (e.g., IBMX) to all wells except the control wells.

-

Adenylyl Cyclase Activation: Add forskolin to all wells to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine its IC₅₀.

Hypothetical Mechanism of Action 3: Inhibition of CDC42 Activity

Recent research has identified piperidine-containing compounds as inhibitors of CDC42 (Cell Division Control protein 42), a small GTPase of the Rho family.[19][20] CDC42 is a critical regulator of cellular processes such as cell morphology, migration, and cell cycle progression.[21] Its dysregulation is implicated in several diseases, including cancer.[22]

Signaling Pathway

CDC42 acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[21] In its active state, CDC42 interacts with downstream effector proteins, such as p21-activated kinases (PAKs), to initiate signaling cascades.[20]

Caption: Proposed Mechanism of CDC42 Inhibition.

An inhibitor of CDC42 could act by preventing its interaction with downstream effectors, thereby blocking its signaling functions. This could be a valuable therapeutic strategy for diseases characterized by aberrant CDC42 activity.

Experimental Validation

To determine if 4-(4-(Trifluoromethoxy)phenyl)piperidine inhibits CDC42 activity, specific biochemical and cell-based assays are required.

Table 3: Experimental Protocols for CDC42 Inhibition Validation

| Assay | Purpose | Principle | Key Parameters |

| CDC42 Activation Assay (Pull-down) | To measure the levels of active, GTP-bound CDC42 in cells. | Utilizes the p21-binding domain (PBD) of PAK, which specifically binds to GTP-CDC42, to pull down the active form from cell lysates. The amount of pulled-down CDC42 is quantified by Western blotting.[23][24][25] | Reduction in GTP-CDC42 levels |

| G-LISA™ Activation Assay | A high-throughput method to quantify active CDC42. | An ELISA-based assay where a PBD-coated plate captures GTP-CDC42 from cell lysates. The captured active CDC42 is then detected with a specific antibody.[26][27] | IC₅₀ |

| Cell Migration/Invasion Assay | To assess the functional consequence of CDC42 inhibition on cell motility. | A Boyden chamber assay (Transwell assay) can be used to measure the ability of cells to migrate or invade through a porous membrane in the presence or absence of the test compound. | Inhibition of cell migration/invasion |

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known CDC42 activity) and treat with varying concentrations of 4-(4-(Trifluoromethoxy)phenyl)piperidine.

-

Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of GTPases.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Pull-down: Incubate equal amounts of protein from each sample with PAK-PBD agarose beads to capture active CDC42.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for CDC42.

-

Detection and Quantification: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the CDC42 bands. Quantify the band intensity to determine the relative levels of active CDC42 in each sample.

Conclusion and Future Directions

The 4-phenylpiperidine scaffold, particularly when functionalized with a trifluoromethoxy group, holds significant promise for the development of novel therapeutics. While the precise mechanism of action of 4-(4-(Trifluoromethoxy)phenyl)piperidine remains to be definitively elucidated, the structural analogies to known bioactive molecules provide a strong foundation for targeted investigation. The three proposed mechanisms—μ-opioid receptor agonism, dopamine D4 receptor antagonism, and CDC42 inhibition—represent plausible and testable hypotheses.

The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically evaluate these potential mechanisms. A comprehensive pharmacological profiling of this compound, starting with the in vitro assays described, will be crucial in uncovering its primary biological target(s). Subsequent in vivo studies in relevant animal models will then be necessary to validate its therapeutic potential.

The exploration of the mechanism of action of 4-(4-(Trifluoromethoxy)phenyl)piperidine not only has the potential to yield a novel therapeutic agent but will also contribute to a deeper understanding of the structure-activity relationships of the versatile 4-phenylpiperidine class of molecules. This knowledge will undoubtedly fuel the design and development of the next generation of CNS-acting drugs with improved efficacy and safety profiles.

References

-

Melior Discovery. (n.d.). opioidTRACE® Preclinical Screening Platform for Pain. Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Cdc42 G-LISA GTPase Activation Assay (Colorimetric format). Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Cdc42 Activation Assays. Retrieved from [Link]

-

Creative BioMart. (n.d.). Cdc42 G-LISA Activation Assay Kit (Colorimetric). Retrieved from [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

-

Purdue University. (n.d.). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro Cell based Dopamine Receptor Functional Characterization Service. Retrieved from [Link]

-

Springer. (1997). Measurement of Agonist-Stimulated [ 35 S]GTPγS Binding to Cell Membranes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). GTPγS Binding Assays. Retrieved from [Link]

-

Merck Millipore. (n.d.). Cdc42 Activation Assay Kit | 17-286. Retrieved from [Link]

-

Scientific Research Publishing. (2014). In-Vivo Models for Management of Pain. Retrieved from [Link]

-

ASPET. (n.d.). New high-affinity D4R-selective ligands as Pharmacological Tools to study substance use disorder. Retrieved from [Link]

-

Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service. Retrieved from [Link]

-

ResearchGate. (2004). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Retrieved from [Link]

-

eScholarship. (2021). Structure-based Design of CDC42 Effector Interaction Inhibitors For the Treatment of Cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Retrieved from [Link]

-

Pain Physician. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved from [Link]

-

MDPI. (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Retrieved from [Link]

-

Atrium Health Wake Forest Baptist. (2016). Scientists Report on Safe, Non-addictive Opioid Analgesic in Animal Model. Retrieved from [Link]

-

NIH RePORTER. (n.d.). Designed Multiple Ligands as Non-opioid Analgesics for Treating Chronic Pain. Retrieved from [Link]

-

SciSpace. (n.d.). multifunctional compounds that address injury-induced pathology to enhance analgesic efficacy while. Retrieved from [Link]

-

ScienceDirect. (2014). Functional characterization of rare variants in human dopamine receptor D4 gene by genotype-phenotype correlations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Revisiting the Functional Role of Dopamine D4 Receptor Gene Polymorphisms: Heteromerization-Dependent Gain of Function of the D4.7 Receptor Variant. Retrieved from [Link]

-

Springer. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Retrieved from [Link]

-

National Center for Biotechnology Information. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Conformation-activity study of 4-phenylpiperidine analgesics - PubMed. Retrieved from [Link]

-

eLife. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. Retrieved from [Link]

-

eScholarship. (2022). Structure-based design of CDC42 effector interaction inhibitors for the treatment of cancer. Retrieved from [Link]

-

News-Medical.net. (2024). What are CDC42 inhibitors and how do they work?. Retrieved from [Link]

-

Pain Physician. (2008). Opioid Pharmacology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Retrieved from [Link]

-

STOP HIV/AIDS. (n.d.). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Retrieved from [Link]

-

ChemRxiv. (n.d.). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Retrieved from [Link]

-

Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Retrieved from [Link]

-

Wiley Online Library. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

-

Revista de la Sociedad Española del Dolor. (n.d.). New opioids with different intracellular mechanism of action; is a new therapeutic window opening up?. Retrieved from [Link]

Sources

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. New opioids with different intracellular mechanism of action; is a new therapeutic window opening up? [resed.es]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. In-Vivo Models for Management of Pain [scirp.org]

- 14. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 15. New high-affinity D4R-selective ligands as Pharmacological Tools to study substance use disorder | Poster Board #467 - American Chemical Society [acs.digitellinc.com]

- 16. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 18. creative-biolabs.com [creative-biolabs.com]

- 19. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What are CDC42 inhibitors and how do they work? [synapse.patsnap.com]

- 22. biorxiv.org [biorxiv.org]

- 23. Cdc42 Activation Assays [cellbiolabs.com]

- 24. Cdc42 Activation Assay Kit Non-radioactive cdc42 Activation Assay Kit can be used to precipitate cdc42-GTP from cell lysates subjected to various treatments & detection by a cdc42 specific monoclonal antibody. | Sigma-Aldrich [sigmaaldrich.com]

- 25. Cdc42 Activation Assay Kit (ab211163) | Abcam [abcam.com]

- 26. cytoskeleton.com [cytoskeleton.com]

- 27. Cdc42 G-LISA Activation Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]

4-(4-(Trifluoromethoxy)phenyl)piperidine Hydrochloride: A Definitive Guide to Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary & Strategic Context

In modern drug discovery, the strategic incorporation of fluorinated moieties is rarely an afterthought. As a Senior Application Scientist, I frequently leverage the 4-(4-(trifluoromethoxy)phenyl)piperidine scaffold as a critical building block to rescue pipeline candidates suffering from poor pharmacokinetic (PK) profiles.

The target compound, typically handled as its stable hydrochloride salt (CAS: 1004618-85-2) , combines two powerful pharmacophoric elements: a basic piperidine ring for target engagement and solubility, and a trifluoromethoxy (-OCF₃) substituted phenyl ring[1]. The -OCF₃ group, often termed a "super halogen," provides a unique orthogonal conformation that dramatically enhances lipophilicity and metabolic stability without the steric penalty of larger alkyl groups[2].

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The hydrochloride salt is highly preferred over the free base due to its enhanced bench stability, resistance to oxidation, and superior aqueous solubility[3].

Table 1: Key Physicochemical Properties

| Property | Value | Causality / Implication |

| Chemical Name | 4-(4-(Trifluoromethoxy)phenyl)piperidine HCl | Standardized IUPAC nomenclature. |

| CAS Number | 1004618-85-2 (HCl salt) / 180160-91-2 (Free base) | Crucial for procurement and regulatory tracking[2]. |

| Molecular Formula | C₁₂H₁₅ClF₃NO | Indicates the 1:1 stoichiometry of the HCl salt[1]. |

| Molecular Weight | 281.70 g/mol (HCl salt) / 245.24 g/mol (Free base) | Optimal size for fragment-based drug design[4]. |

| Monoisotopic Mass | 245.1027 Da (Free base) | Primary target mass for LC-MS validation[4]. |

| XLogP3 | 3.2 (Computed for free base) | High lipophilicity driven by the -OCF₃ group[4]. |

| TPSA | 21.3 Ų | Excellent membrane and blood-brain barrier permeability[4]. |

Mechanistic Role in Drug Design

The causality behind selecting 4-(4-(trifluoromethoxy)phenyl)piperidine in a medicinal chemistry campaign lies in its dual-action structural dynamics:

-

Metabolic Shielding: The para-position of a phenyl ring is a classic hotspot for Cytochrome P450 (CYP) mediated oxidation. The highly electron-withdrawing -OCF₃ group effectively blocks this metabolic liability, extending the biological half-life of the resulting drug candidate.

-

Orthogonal Binding: Unlike a flat methoxy (-OCH₃) group, the -OCF₃ group adopts an orthogonal geometry relative to the phenyl plane. This allows it to project into and tightly bind with distinct hydrophobic pockets in target proteins.

-

Salt-Bridge Formation: The basic nitrogen of the piperidine ring (pKa ~9.5) remains protonated at physiological pH, allowing it to form critical salt bridges with acidic residues (Asp/Glu) in receptor binding sites.

Figure 1: Pharmacophoric features and target protein interactions of the compound.

Synthetic Methodology & Scale-Up Workflow

To ensure high purity and reproducibility, the synthesis of the hydrochloride salt is typically achieved via the deprotection of a Boc-protected intermediate.

Experimental Protocol: Self-Validating Boc-Deprotection

Objective: Convert tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate to the target HCl salt.

Causality Check: Why use methanolic HCl instead of TFA in DCM? Cleaving the Boc group with anhydrous HCl in methanol directly yields the hydrochloride salt as a precipitate or an easily isolable solid. This bypasses the need for free-basing and subsequent salt-exchange steps required if trifluoroacetic acid (TFA) were used, thereby preventing yield loss and ensuring a cleaner impurity profile[3].

Step-by-Step Methodology:

-

Dissolution: Suspend tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate (1.73 g, 5.0 mmol) in anhydrous methanol (15 mL) in a round-bottom flask under an inert nitrogen atmosphere.

-

Acidification: Slowly add a saturated solution of HCl in methanol (15 mL) at 0 °C. Mechanistic Insight: Cooling mitigates exothermic degradation and prevents potential trace ether cleavage, though the -OCF₃ group is inherently highly stable.

-

Deprotection: Allow the reaction mixture to warm to room temperature and stir vigorously for 3 hours[3].

-

In-Process Quality Control (IPQC) - Self-Validation Step: Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). The complete disappearance of the Boc-protected precursor (high Rf) and the appearance of a baseline spot (the polar piperidinium salt) validates reaction completion.

-

Isolation: Remove the methanolic solvent via rotary evaporation under reduced pressure.

-

Purification: Triturate the resulting crude residue with cold diethyl ether (20 mL). Filter the white solid and dry under high vacuum to afford 4-(4-(trifluoromethoxy)phenyl)piperidine hydrochloride (approx. 1.4 g, quantitative yield)[3].

-

Final Analytical Validation: Perform ESI-MS. The presence of a dominant[M+H]⁺ peak at m/z 246.1 confirms the identity of the free base cation, validating the structural integrity of the final product[3].

Figure 2: Step-by-step synthetic workflow for 4-(4-(Trifluoromethoxy)phenyl)piperidine HCl.

References

-

Title: 4-(4-(Trifluoromethoxy)phenyl)piperidine | C12H14F3NO | CID 21268288 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 180160-91-2: 4-(4-Trifluoromethoxy-phenyl)-piperidine [cymitquimica.com]

- 3. 4-(4-(TrifluoroMethoxy)phenyl)piperidine hydrochloride | 1004618-85-2 [chemicalbook.com]

- 4. 4-(4-(Trifluoromethoxy)phenyl)piperidine | C12H14F3NO | CID 21268288 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of 4-(4-(Trifluoromethoxy)phenyl)piperidine in Modern Medicinal Chemistry

Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and natural products.[1] Its three-dimensional structure and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for optimizing drug candidates' binding affinity and conformational flexibility.[1][2] When combined with a 4-phenyl substituent, it forms the phenylpiperidine core, a motif central to numerous clinically significant agents, particularly in the fields of pain management and neurology.[3][4]

This guide focuses on a specific, highly valuable derivative: 4-(4-(Trifluoromethoxy)phenyl)piperidine . The introduction of the trifluoromethoxy (-OCF₃) group to the phenyl ring is a strategic decision in modern drug design. This electron-withdrawing group significantly enhances metabolic stability, increases lipophilicity, and can modulate the pKa of the piperidine nitrogen, thereby improving a molecule's pharmacokinetic profile and target engagement.[5][6] The C-F bond's strength makes the moiety resistant to metabolic degradation, a critical feature for developing robust drug candidates.[6] These attributes make 4-(4-(trifluoromethoxy)phenyl)piperidine not just an intermediate, but a strategic building block for developing novel therapeutics targeting a range of diseases.

Physicochemical Profile and Strategic Advantages

The unique properties of the trifluoromethoxy group impart a desirable physicochemical profile to the parent piperidine scaffold. Its primary advantages in drug design include enhanced lipophilicity, which can improve membrane permeability, and increased metabolic stability by blocking potential sites of oxidation on the aromatic ring.[6][7] The hydrochloride salt form is often used to improve aqueous solubility for experimental and formulation purposes.[7][8]

| Property | Value | Source |

| CAS Number | 180160-91-2 | |

| Molecular Formula | C₁₂H₁₄F₃NO | |

| Molecular Weight | 245.24 g/mol | [9] |

| IUPAC Name | 4-[4-(trifluoromethoxy)phenyl]piperidine | [9] |

| XLogP3 | 3.2 | [9] |

| Physical Form | Liquid | |

| Storage | Room temperature, inert atmosphere, protected from light |

Core Applications in Drug Discovery

The 4-(4-(trifluoromethoxy)phenyl)piperidine moiety is a versatile scaffold utilized across multiple therapeutic areas. Its value lies in its ability to serve as a foundational structure for elaboration into potent and selective drug candidates.

Central Nervous System (CNS) Agents

The phenylpiperidine scaffold is historically significant in the development of drugs targeting the CNS.[10] The lipophilicity imparted by the trifluoromethoxy group makes this particular building block well-suited for designing molecules that can cross the blood-brain barrier. It is an attractive starting point for synthesizing novel ligands for various CNS targets.

-

Dopamine Receptor Modulators : Derivatives of fluorinated phenylpiperidines have been explored as antagonists for dopamine receptors, such as the D4 receptor, which are implicated in neurological and psychiatric conditions.[11][12] The piperidine nitrogen serves as a key attachment point for side chains designed to confer selectivity and potency for specific receptor subtypes.

-

Neuropharmacological Tools : Due to its structural features, the scaffold is valuable for creating tool compounds used in receptor binding and enzyme inhibition studies to elucidate complex biochemical pathways in the brain.[7][10]

Anti-Infective Drug Intermediates

A structurally related compound, 4-[4-(trifluoromethoxy)phenoxyl]piperidine, serves as a critical intermediate in the synthesis of Delamanid , a drug approved for treating multidrug-resistant tuberculosis (MDR-TB).[13] Delamanid functions by inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[13] This underscores the value of the trifluoromethoxy-substituted piperidine core in the design of potent anti-infective agents. The core structure provides the necessary orientation for the molecule to fit within the enzyme's active site.

Modulators of Drug Metabolism

A critical consideration in drug development is a candidate's effect on cytochrome P450 (CYP) enzymes, which are responsible for metabolizing the majority of drugs. The related compound 4-(4-(trifluoromethoxy)phenoxy)piperidine hydrochloride has been identified as a significant inhibitor of CYP1A2 and CYP2D6.[7] This property is a double-edged sword; while it can lead to undesirable drug-drug interactions, it can also be intentionally leveraged. For researchers, this makes 4-(4-(trifluoromethoxy)phenyl)piperidine a valuable scaffold for developing specific CYP inhibitors or for understanding the structural requirements for such activity. This information is crucial for predicting and managing the pharmacokinetic profiles of new chemical entities.

Building Block for Other Therapeutic Areas

The versatility of the piperidine scaffold means its applications are continually expanding.[1] Recent research has shown the utility of piperidine derivatives as:

-

FXR Agonists: For treating metabolic dysfunction-associated steatohepatitis (MASH).[14]

-

Analgesics: As a core component of opioid and non-opioid pain therapeutics.[4][15]

-

Enzyme Inhibitors: For conditions like diabetes and Alzheimer's disease.[16]

The 4-(4-(trifluoromethoxy)phenyl)piperidine scaffold provides a metabolically robust and lipophilic starting point for creating compound libraries to screen for activity in these and other emerging therapeutic areas.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and derivatization of 4-(4-(trifluoromethoxy)phenyl)piperidine, designed to be self-validating and grounded in established chemical principles.

Protocol 1: Synthesis of 4-(4-(Trifluoromethoxy)phenyl)piperidine Hydrochloride

This protocol outlines a multi-step synthesis starting from 4-bromobenzotrifluoride, proceeding through a protected piperidone intermediate. The causality behind this route is control and purity; using a protecting group (Boc) on the piperidine nitrogen prevents side reactions and facilitates purification.

Step 1: Grignard Reaction to form Tertiary Alcohol

-

To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine and gently warm with a heat gun until purple vapors are observed. This activates the magnesium surface.

-

Add anhydrous tetrahydrofuran (THF) via cannula.

-

Slowly add a solution of 4-bromo-1-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF to the magnesium suspension. The reaction is exothermic; maintain a gentle reflux.

-

After the addition is complete, stir the resulting Grignard reagent at room temperature for 1 hour until the magnesium is consumed.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF. The choice of the Boc protecting group is critical for ensuring solubility in organic solvents and for its straightforward removal in the final step.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl 4-hydroxy-4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate.

Step 2: Dehydration and Reduction

-

Dissolve the crude alcohol from Step 1 in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water, driving the elimination reaction to completion. Monitor by TLC until the starting material is consumed.

-

Cool the reaction, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Dissolve the resulting crude alkene in methanol or ethyl acetate.

-

Add palladium on carbon (10% w/w, 5 mol%).

-

Subject the mixture to a hydrogen atmosphere (50 psi) in a Parr shaker apparatus and shake overnight. The use of catalytic hydrogenation is a standard, high-yielding method for reducing the tetrahydropyridine double bond.[17]

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to yield tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate.

Step 3: Boc Deprotection

-

Dissolve the purified product from Step 2 in a minimal amount of methanol.

-

Cool to 0 °C and add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the evolution of CO₂ gas (a byproduct of Boc deprotection).

-

Concentrate the mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether, collect the precipitate by filtration, and dry under vacuum to afford 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride as a white solid.

Protocol 2: N-Acylation for Library Synthesis

This protocol describes a general method for derivatizing the piperidine nitrogen, a common step in using the title compound as a scaffold.

-

Suspend 4-(4-(trifluoromethoxy)phenyl)piperidine hydrochloride (1.0 eq) in dichloromethane (DCM).

-

Add a tertiary amine base, such as triethylamine or diisopropylethylamine (2.5 eq), to neutralize the hydrochloride salt and act as an acid scavenger. Stir for 15 minutes.

-

Cool the mixture to 0 °C.

-

Slowly add the desired acyl chloride or carboxylic acid (1.1 eq). If using a carboxylic acid, a coupling agent such as HATU or EDC (1.2 eq) must be added.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via flash column chromatography on silica gel to yield the desired N-acylated derivative.

Conclusion

4-(4-(Trifluoromethoxy)phenyl)piperidine is a strategically important building block in medicinal chemistry. The trifluoromethoxy group confers enhanced metabolic stability and lipophilicity, while the phenylpiperidine core provides a proven, versatile scaffold for engaging a wide range of biological targets. From its role as an intermediate in anti-infective drugs to its application as a core for novel CNS agents, this compound offers researchers a reliable and effective starting point for the design and synthesis of next-generation therapeutics. The protocols provided herein offer robust and reproducible methods for its synthesis and derivatization, empowering drug development professionals to fully leverage its potential.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. painphysicianjournal.com [painphysicianjournal.com]

- 5. CAS 180160-91-2: 4-(4-Trifluoromethoxy-phenyl)-piperidine [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]

- 8. 4-(4-(TrifluoroMethoxy)phenyl)piperidine hydrochloride | 1004618-85-2 [chemicalbook.com]

- 9. 4-(4-(Trifluoromethoxy)phenyl)piperidine | C12H14F3NO | CID 21268288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]

- 14. Design, synthesis, and biological evaluation of novel highly potent FXR agonists bearing piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

Application Note: 4-(4-(Trifluoromethoxy)phenyl)piperidine in Medicinal Chemistry and Organic Synthesis

Executive Summary

The pursuit of novel therapeutics requires building blocks that not only provide structural diversity but also impart favorable pharmacokinetic and pharmacodynamic properties. 4-(4-(Trifluoromethoxy)phenyl)piperidine (CAS: ) has emerged as a privileged scaffold in modern drug discovery [1]. By combining the metabolic robustness of a trifluoromethoxy (-OCF3) group with the versatile, sp3-rich framework of a piperidine ring, this compound serves as an ideal foundation for synthesizing a wide array of biologically active molecules, ranging from soluble epoxide hydrolase (sEH) inhibitors to novel [2].

This technical guide provides a comprehensive overview of the physicochemical rationale for utilizing this building block, alongside field-proven, self-validating synthetic protocols designed for high-throughput medicinal chemistry workflows.

Physicochemical Profile & Mechanistic Rationale

Understanding the intrinsic properties of a building block is critical for predicting the behavior of the final active pharmaceutical ingredient (API).

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the free base, highlighting their relevance to Lipinski's Rule of Five and overall drug design.

| Property | Value | Relevance to Drug Design |

| Molecular Formula | C12H14F3NO | Optimal low-MW starting material. |

| Molecular Weight | 245.24 g/mol | Leaves ~250 Da for further elaboration before exceeding the 500 Da limit. |

| LogP (Computed) | ~3.2 | High lipophilicity enhances passive membrane permeability. |

| Topological Polar Surface Area | 21.3 Ų | Excellent for CNS penetration; allows addition of polar groups later. |

| Hydrogen Bond Donors | 1 | The secondary amine provides a highly reactive site for functionalization. |

| Physical State (RT) | Solid / Viscous Liquid | Often converted to the HCl salt (CAS: 1004618-85-2) for bench stability. |

The "Fluorine Effect" and "Piperidine Effect"

The strategic inclusion of the -OCF3 group (often termed a "super-halogen") is not merely for lipophilicity. Unlike a standard methoxy (-OCH3) group, the -OCF3 moiety adopts an orthogonal conformation relative to the phenyl ring. This unique 3D geometry allows it to probe deep hydrophobic pockets in target proteins. More importantly, the strong C-F bonds completely block Cytochrome P450-mediated oxidative O-dealkylation, a major metabolic liability in drug development.

Simultaneously, the piperidine ring increases the molecule's fraction of sp3 carbons ( Fsp3 ). High Fsp3 correlates strongly with clinical success, as it improves aqueous solubility and reduces off-target promiscuity (toxicity) compared to flat, fully aromatic scaffolds.

Figure 1: Physicochemical and pharmacological rationale for utilizing this building block.

Synthetic Workflows & Functionalization Pathways

The secondary nitrogen of the piperidine ring is the primary vector for synthetic elaboration. Because the nitrogen is highly nucleophilic, it readily participates in amidation, reductive amination, urea formation, and transition-metal-catalyzed cross-coupling reactions.

Figure 2: Primary synthetic functionalization pathways of the core building block.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include causality for reagent selection and built-in analytical checkpoints.

Protocol 1: Preparation of the HCl Salt from Boc-Protected Precursor

The free base of this compound can slowly absorb atmospheric CO2 to form carbamates. Storing and utilizing the compound as an ensures long-term bench stability [3].

Reagents:

-

tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate (1.0 eq)

-

4M HCl in Dioxane or Methanol (10.0 eq)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Dissolve the Boc-protected precursor in a minimum volume of DCM (approx. 5 mL per gram of substrate).

-

Cool the flask to 0 °C using an ice bath to control the exothermic deprotection.

-

Add 4M HCl in Dioxane dropwise. Causality: Dioxane is preferred over aqueous HCl to maintain a completely anhydrous environment, preventing side reactions and simplifying isolation.

-

Remove the ice bath and stir at room temperature for 3 hours.

-

Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. The product will appear as a dark purple/pink spot (indicating a secondary amine), whereas the starting material will not stain.

-

Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the pure white solid. Filter and dry under a high vacuum.

Protocol 2: General Amide Coupling (Synthesis of Antibacterial Carboxamides)

This protocol is optimized for synthesizing , which have shown potent antibacterial activity [4].

Reagents:

-

4-(4-(Trifluoromethoxy)phenyl)piperidine HCl salt (1.0 eq)

-

Target Carboxylic Acid (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous DMF

Step-by-Step Methodology:

-

In an oven-dried flask under nitrogen, dissolve the carboxylic acid and HATU in anhydrous DMF. Stir for 10 minutes. Causality: Pre-activation with HATU generates a highly reactive O-Atab ester, which is crucial for overcoming the steric hindrance of the secondary piperidine amine.

-

Add the piperidine HCl salt to the mixture.

-

Add DIPEA dropwise. Causality: 3.0 equivalents of DIPEA are strictly required; 1.0 eq neutralizes the HCl salt to free the amine, while the remaining 2.0 eq drive the coupling mechanism and neutralize the acidic byproducts of HATU.

-

Stir at room temperature for 2–4 hours.

-

Validation Checkpoint: Monitor via LCMS. The disappearance of the starting material mass ( m/z 246.1 [M+H]+ ) indicates completion. If unreacted amine persists, add an additional 0.2 eq of HATU.

-

Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over Na2SO4, filter, and concentrate.

Protocol 3: Synthesis of Urea Derivatives (e.g., TPPU Analogues)

Urea linkages are highly stable and are a core feature of soluble Epoxide Hydrolase (sEH) inhibitors like [5].

Reagents:

-

4-(4-(Trifluoromethoxy)phenyl)piperidine HCl salt (1.0 eq)

-

Target Isocyanate (1.05 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Anhydrous DCM

Step-by-Step Methodology:

-

Suspend the piperidine HCl salt in anhydrous DCM and cool to 0 °C.

-

Add TEA to free-base the piperidine. The suspension should become a clear solution.

-

Slowly add the isocyanate dropwise. Causality: Isocyanates are highly electrophilic. Slow addition at 0 °C prevents the exothermic formation of symmetric urea byproducts caused by trace moisture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Validation Checkpoint: Urea formation is typically quantitative and rapid. TLC (Hexanes/EtOAc) should show complete conversion to a higher-running, UV-active spot.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry, concentrate, and purify via flash chromatography if necessary.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 21268288, 4-(4-(Trifluoromethoxy)phenyl)piperidine" PubChem,[Link]

-

Sharma, P., et al. "A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds" RSC Advances, 2020.[Link]

-

Reddy, V.B., et al. "Synthesis and Antibacterial Studies of 1-[3-(Trifluoromethoxy)phenylmethanone]piperidine-4-carboxylic Acid Derivatives" Asian Journal of Chemistry, 2015, 28, 138-142.[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1222780-33-7, 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea" PubChem,[Link]

4-(4-(Trifluoromethoxy)phenyl)piperidine: A Potent Inhibitor of Soluble Epoxide Hydrolase for Therapeutic Research

An Application Guide for Researchers

Author: Gemini, Senior Application Scientist

Publication Date: March 12, 2026

Abstract

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of anti-inflammatory lipid mediators, making it a significant target for therapeutic intervention in a range of diseases, including hypertension, inflammation, and pain.[1][2][3] This document provides a detailed guide for researchers on the use of 4-(4-(trifluoromethoxy)phenyl)piperidine, a potent sEH inhibitor. We present its mechanism of action, key physicochemical properties, and comprehensive, step-by-step protocols for its characterization using both biochemical and cell-based assays. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively evaluate this compound and advance the field of sEH-targeted therapeutics.

Scientific Background: The Role of Soluble Epoxide Hydrolase (sEH) in Cellular Signaling

The enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, plays a pivotal role in the arachidonic acid cascade.[4] Cytochrome P450 (CYP) epoxygenases metabolize arachidonic acid into several bioactive epoxyeicosatrienoic acids (EETs). These EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties.[1][5] However, the C-terminal hydrolase domain of sEH rapidly converts these beneficial EETs into their corresponding, and significantly less active, dihydroxyeicosatrienoic acids (DHETs).[2][3]

This enzymatic conversion effectively diminishes the protective effects of EETs. Consequently, the inhibition of sEH presents a compelling therapeutic strategy. By blocking sEH activity, the endogenous concentration and residence time of EETs are increased, thereby enhancing their anti-inflammatory and organ-protective effects.[4][5] This makes sEH inhibitors a promising class of drugs for treating a variety of human diseases.[1]

Caption: The sEH signaling pathway and the mechanism of inhibition.

Compound Profile: 4-(4-(Trifluoromethoxy)phenyl)piperidine

4-(4-(Trifluoromethoxy)phenyl)piperidine (CAS Number: 180160-91-2) is a small molecule inhibitor designed to target sEH.[6] Its structure features a piperidine core linked to a phenyl ring bearing a trifluoromethoxy group. This specific substitution is critical for its function and pharmacological properties.

Physicochemical Properties:

| Property | Value/Description | Source |

| Molecular Formula | C12H14F3NO | [6][7] |

| Molecular Weight | 245.24 g/mol | [7] |

| Appearance | Typically a liquid or solid at room temperature | [6][8] |

| Solubility | Moderate solubility in organic solvents (e.g., DMSO) | [6] |

| Storage | Store at room temperature or 2-8°C, protected from light in an inert atmosphere | [8] |

The trifluoromethoxy group is a key pharmacophore found in many potent sEH inhibitors.[9][10] It significantly enhances the compound's lipophilicity, which can aid in cell membrane permeability and improve its pharmacokinetic profile.[6][10] The piperidine scaffold is a common structural motif in medicinal chemistry, known for its favorable properties in drug design.[11][12]

Experimental Protocols: Evaluating Inhibitory Activity

To characterize the efficacy of 4-(4-(trifluoromethoxy)phenyl)piperidine, two primary assays are recommended: a direct biochemical assay to determine potency against the purified enzyme and a cell-based assay to assess activity in a physiological context.

Protocol 1: In Vitro Fluorometric Assay for sEH IC50 Determination

This protocol outlines a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against purified recombinant human sEH. The principle relies on the enzymatic hydrolysis of a non-fluorescent substrate to a highly fluorescent product.[13][14]

Materials:

-

Recombinant human sEH (hsEH)

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[2]

-

Fluorogenic sEH substrate (e.g., PHOME or Epoxy Fluor 7)

-

4-(4-(trifluoromethoxy)phenyl)piperidine

-

A known sEH inhibitor as a positive control (e.g., AUDA, NCND, or TPPU)[13][15][16]

-

DMSO (ACS grade)

-

Black, flat-bottom 96-well microplates

-

Fluorescence plate reader with excitation/emission filters for ~330/465 nm[15][17]

Procedure:

-

Reagent Preparation:

-

sEH Assay Buffer (1X): Prepare according to the manufacturer's instructions or the cited literature.[17] Keep on ice.

-

hsEH Enzyme Working Solution: Thaw the enzyme on ice. Dilute the stock hsEH to a final working concentration (e.g., 1-3 nM) in cold sEH Assay Buffer.[2][14] The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Substrate Working Solution: Dilute the substrate stock (e.g., PHOME) in room temperature sEH Assay Buffer to the desired final concentration (e.g., 5-50 µM).[2][14] Protect from light.

-

Test Compound (Inhibitor) Preparation: a. Prepare a 10 mM stock solution of 4-(4-(trifluoromethoxy)phenyl)piperidine in 100% DMSO. b. Perform serial dilutions in DMSO to create a range of stock concentrations (e.g., from 10 mM down to 100 nM). c. For the assay, create intermediate dilutions of these stocks in sEH Assay Buffer. The final DMSO concentration in the assay wells should be kept constant and low (e.g., ≤1%).

-

-

Assay Plate Setup:

-

Prepare a plate map including the following controls for a total reaction volume of 100 µL:

-

100% Activity Control (Vehicle): 50 µL hsEH + 40 µL Buffer + 10 µL DMSO/Buffer.

-

Background Control (No Enzyme): 90 µL Buffer + 10 µL DMSO/Buffer.

-

Test Compound Wells: 50 µL hsEH + 40 µL Buffer + 10 µL of each inhibitor dilution.

-

Positive Control Inhibitor: 50 µL hsEH + 40 µL Buffer + 10 µL of a known inhibitor at a concentration >10x its IC50.

-

-

-

Enzyme and Inhibitor Incubation:

-

To the appropriate wells of the 96-well plate, add the buffer, enzyme solution, and inhibitor dilutions (or vehicle).

-

Mix gently and incubate the plate for 5-15 minutes at room temperature (or 30°C) to allow the inhibitor to bind to the enzyme.[2][18]

-